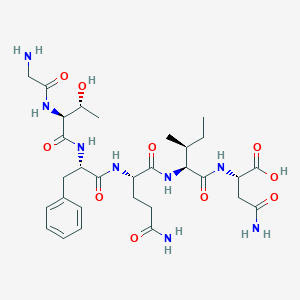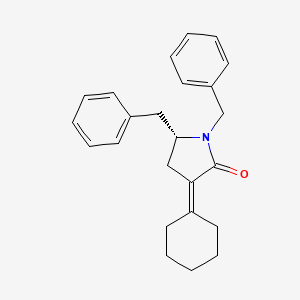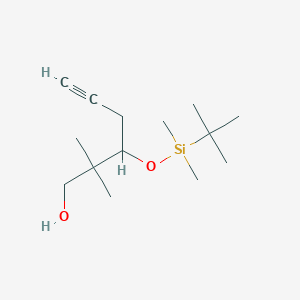
3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol is an organic compound with the molecular formula C12H24OSi. It is a silyl ether derivative, commonly used in organic synthesis due to its stability and reactivity. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which is often employed to protect hydroxyl groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction mixture is continuously monitored for optimal results .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, and other oxidizing agents in solvents like dichloromethane.
Reduction: LiAlH4, NaBH4 in solvents like THF or ether.
Substitution: TBAF, HF in solvents like acetonitrile or THF.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various silyl ethers or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Used in the synthesis of biologically active molecules and natural products.
Medicine: Plays a role in the development of pharmaceuticals by protecting sensitive hydroxyl groups during multi-step syntheses.
Industry: Employed in the production of specialty chemicals and materials[][6].
Wirkmechanismus
The mechanism of action of 3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step syntheses, where selective deprotection can be achieved using specific reagents like TBAF .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(tert-Butyldimethylsilyl)oxypropanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
Compared to similar compounds, 3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol offers unique advantages due to its specific structure:
- Stability : The TBDMS group provides exceptional stability under various reaction conditions.
- Reactivity : The compound’s reactivity can be finely tuned by selecting appropriate reagents and conditions.
- Versatility : Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
558437-65-3 |
|---|---|
Molekularformel |
C14H28O2Si |
Molekulargewicht |
256.46 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylhex-5-yn-1-ol |
InChI |
InChI=1S/C14H28O2Si/c1-9-10-12(14(5,6)11-15)16-17(7,8)13(2,3)4/h1,12,15H,10-11H2,2-8H3 |
InChI-Schlüssel |
AKVLSMVYFVOCAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CC#C)C(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


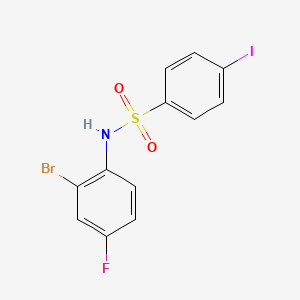
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
propanedioate](/img/structure/B14224684.png)
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
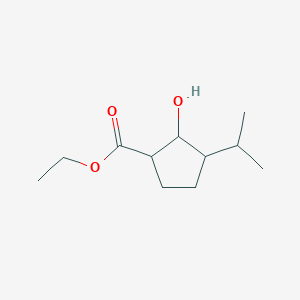
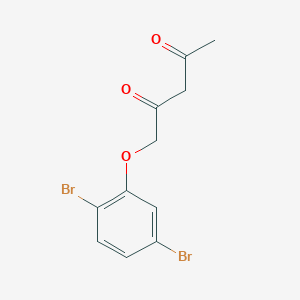

![6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14224708.png)
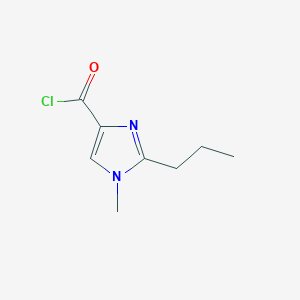
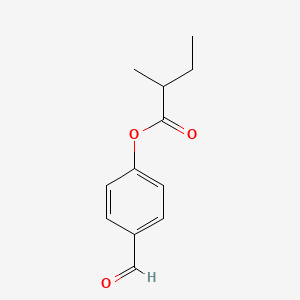
![2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B14224719.png)
